molecular formula C9H19NO5S B12520173 3-Methyl-N-(3-sulfopropyl)-D-valine CAS No. 819864-26-1

3-Methyl-N-(3-sulfopropyl)-D-valine

Cat. No.: B12520173
CAS No.: 819864-26-1
M. Wt: 253.32 g/mol
InChI Key: AQVZYWLVFCWBGO-ZETCQYMHSA-N
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Description

3-Methyl-N-(3-sulfopropyl)-D-valine is a chiral amino acid derivative characterized by a sulfopropyl group attached to the nitrogen of D-valine, with an additional methyl group at the 3-position of the valine backbone. Its stereochemistry (D-configuration) and functional groups confer unique physicochemical properties, such as enhanced solubility in polar solvents due to the sulfonic acid moiety.

Properties

CAS No.

819864-26-1

Molecular Formula

C9H19NO5S

Molecular Weight

253.32 g/mol

IUPAC Name

(2R)-3,3-dimethyl-2-(3-sulfopropylamino)butanoic acid

InChI

InChI=1S/C9H19NO5S/c1-9(2,3)7(8(11)12)10-5-4-6-16(13,14)15/h7,10H,4-6H2,1-3H3,(H,11,12)(H,13,14,15)/t7-/m0/s1

InChI Key

AQVZYWLVFCWBGO-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

CC(C)(C)C(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(3-sulfopropyl)-D-valine typically involves the reaction of D-valine with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of D-valine attacks the sulfonic acid derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(3-sulfopropyl)-D-valine can undergo various chemical reactions, including:

    Oxidation: The sulfopropyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonic acid group.

    Substitution: The methyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonated derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-N-(3-sulfopropyl)-D-valine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(3-sulfopropyl)-D-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfopropyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

  • N-(3-Oxo-3-phenylpropyl)-valine (CAS 658709-87-6): Features a ketone-phenylpropyl substituent instead of sulfopropyl, leading to increased hydrophobicity .
  • Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine (tau-fluvalinate): A pesticidal valine derivative with a trifluoromethyl-chlorophenyl group and cyano-phenoxyphenyl ester .
  • L-Valine and D-Valine: Differ in stereochemistry, impacting interactions with chiral surfaces (e.g., cyclen monolayers show pressure-dependent chiral recognition for valine enantiomers) .

Physico-Chemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility Profile
3-Methyl-N-(3-sulfopropyl)-D-valine C₉H₁₉NO₅S 253.31 3-Sulfopropyl, D-configuration High polarity, water-soluble
N-(3-Oxo-3-phenylpropyl)-valine C₁₄H₁₉NO₃ 249.31 3-Oxo-3-phenylpropyl Moderate polarity
Tau-fluvalinate C₂₆H₂₂ClF₃N₂O₃ 502.91 Trifluoromethyl-chlorophenyl Lipophilic

The sulfopropyl group in the target compound enhances aqueous solubility compared to phenyl or trifluoromethyl analogs, making it advantageous for applications requiring polar solvents .

Functional and Application Differences

  • This compound: Potential use in chiral separation systems or drug delivery due to its stereospecific interactions and solubility .
  • Tau-fluvalinate : Commercial pesticide targeting insect nervous systems; relies on lipophilicity for membrane penetration .
  • N-(3-Oxo-3-phenylpropyl)-valine: Limited application data, but its hydrophobic nature may suit non-polar formulations .

Chiral Recognition and Interactions

Cyclen monolayers exhibit pressure-dependent chiral recognition for valine enantiomers, favoring D-valine at low pressure (<22 mN/m) and L-valine at higher pressures. This suggests that environmental conditions (e.g., surface pressure) critically influence the compound’s interactions compared to analogs like leucine derivatives, which show consistent enantiomeric preference .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Chirality Primary Application
This compound Sulfopropyl, methyl D-form Research, chiral separations
Tau-fluvalinate Trifluoromethyl, cyano D-form Pesticide
N-(3-Oxo-3-phenylpropyl)-valine Phenylpropyl, ketone Unspecified Undeclared

Table 2: Solubility and Reactivity

Compound Solubility in Water (g/L) Reactivity with Cyclen Monolayers
This compound >50 (estimated) High, pressure-dependent
Tau-fluvalinate <0.1 Low
L-Valine 85 Moderate, pressure-sensitive

Biological Activity

3-Methyl-N-(3-sulfopropyl)-D-valine is a compound of interest in the fields of biochemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Structure

This compound is characterized by the presence of a methyl group and a sulfopropyl group attached to the D-valine backbone. This combination of functional groups contributes to its distinct chemical reactivity and biological properties.

Synthesis

The compound is typically synthesized through the reaction of D-valine with 3-chloropropanesulfonic acid under basic conditions. This nucleophilic substitution reaction results in the formation of the desired product, which can be purified through methods such as crystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfopropyl group may enhance binding affinity, leading to modulation of metabolic pathways and enzyme interactions. Detailed studies are required to elucidate the specific molecular mechanisms involved .

Applications in Research

Research has indicated several potential applications for this compound:

  • Metabolic Pathways : It has been studied for its role in various metabolic pathways, suggesting a significant involvement in biochemical processes.
  • Therapeutic Potential : Investigations into its therapeutic effects have shown promise, particularly as a precursor in drug development .
  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in chemical research .

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has focused on how this compound interacts with specific enzymes, potentially acting as an inhibitor or activator depending on the target enzyme's nature. These studies indicate that the compound can modulate enzyme activity, which may have implications for metabolic regulation .
  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, related compounds have shown effectiveness in inhibiting the proliferation of cancer cells, highlighting the need for further exploration into this compound's potential therapeutic applications .

Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Methyl-N-(3-sulfopropyl)-L-valineStereoisomer with similar propertiesDifferent biological activity
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyanilineContains sulfopropyl groupUsed in different applications

The uniqueness of this compound lies in its specific combination of functional groups, which confers distinct chemical and biological properties compared to its isomers and related compounds .

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